2-(3,5-Dimethoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
This compound belongs to the class of organic compounds known as triazolopyrimidines . These are aromatic heterocyclic compounds containing a triazole ring fused to a pyrimidine ring. Triazolopyrimidines have a structure characterized by a pyrimidine ring fused to a 1,2,4-triazole ring.
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using crystallographic data . The structure is characterized by a pyrimidine ring fused to a 1,2,4-triazole ring.Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : Researchers have developed methods for synthesizing triazolopyrimidine derivatives, including variants of the compound , using different protocols. For example, Gilava et al. (2020) reported the synthesis of a series of triazolopyrimidines using the Biginelli protocol, which is a one-pot synthesis method often employed for such compounds (Gilava, Patel, Ram, & Chauhan, 2020).
Structural Properties : The structural determination and analysis of triazolopyrimidines have been conducted using various techniques, including X-ray diffraction and NMR spectroscopy. For instance, Lashmanova et al. (2019) used X-ray diffraction to confirm the structure of a related triazolopyrimidine compound (Lashmanova, Agarkov, Rybakov, & Shiryaev, 2019).
Biological Activity
Antimicrobial and Antioxidant Activity : The antimicrobial and antioxidant properties of triazolopyrimidines have been a subject of interest. The study by Gilava et al. (2020) evaluated synthesized triazolopyrimidines for these activities, demonstrating their potential in medicinal chemistry (Gilava, Patel, Ram, & Chauhan, 2020).
Chemical Reactions and Derivatives : Research has also focused on the reactivity of triazolopyrimidines and the formation of novel derivatives. This includes studies on cyclocondensation reactions and the synthesis of various substituted derivatives, which could have implications in drug design and discovery (Desenko, Komykhov, Orlov, & Meier, 1998).
Future Directions
Properties
IUPAC Name |
2-(3,5-dimethoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4/c1-12-18(20(23)28)19(13-6-5-7-15(8-13)29-2)27-22(24-12)25-21(26-27)14-9-16(30-3)11-17(10-14)31-4/h5-11,19H,1-4H3,(H2,23,28)(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYZZVAEQNSBGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=CC(=C3)OC)OC)N1)C4=CC(=CC=C4)OC)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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